Oxprenoate potassium, also known by its developmental code name RU-28318, is a synthetic compound classified as a steroidal antimineralocorticoid. This compound is primarily studied for its potential to inhibit the effects of mineralocorticoids, which are hormones that play a critical role in regulating electrolyte and water balance in the body. Although it has shown promise in various studies, oxprenoate potassium was never marketed for clinical use .
The compound falls under the category of steroidal antimineralocorticoids, which are designed to antagonize the actions of mineralocorticoid hormones, particularly aldosterone. This classification is crucial for understanding its potential therapeutic applications in conditions like hypertension and heart failure .
The synthesis of oxprenoate potassium typically involves multiple steps, including:
Oxprenoate potassium has the molecular formula and features a complex steroidal backbone with specific functional groups that contribute to its biological activity.
Oxprenoate potassium participates in several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often require controlled temperatures and pH levels to achieve desired outcomes .
Oxprenoate potassium functions primarily as a selective antagonist of the mineralocorticoid receptor. By binding to this receptor, it inhibits the action of aldosterone, preventing sodium reabsorption and promoting diuresis.
Oxprenoate potassium has been studied primarily for its potential therapeutic applications:
Steroidal antimineralocorticoid agents represent a specialized class of compounds designed to selectively block the mineralocorticoid receptor (MR), a nuclear hormone receptor that regulates sodium-potassium balance, blood pressure, and electrolyte homeostasis. These synthetic steroids competitively inhibit aldosterone binding, thereby preventing transcriptional activation of genes involved in sodium reabsorption and potassium excretion in the renal tubules. The therapeutic rationale for MR antagonism extends beyond hypertension management to addressing pathological conditions driven by aldosterone excess, such as primary hyperaldosteronism, resistant hypertension, and cardiac fibrosis. Oxprenoate potassium (developmental code name RU-28318) exemplifies a research compound in this category that contributed to structure-activity relationship studies but was never advanced to clinical use [1] [3]. Its structural characteristics and receptor binding profile provide valuable insights into the evolution of steroidal MR antagonists.
Oxprenoate potassium, systematically named as potassium 3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate, belongs to the pregnane steroid family with distinctive modifications at positions C7 and C21. Its molecular formula is C25H37KO4, yielding a molar mass of 440.665 g·mol−1 [1] [4]. The compound was synthesized by Roussel Uclaf researchers during the 1970s–1980s era of steroidal antimineralocorticoid development, bearing the code designation RU-28318. Unlike its structural relative spironolactone (the first marketed MRA), oxprenoate potassium features a 7α-propyl substituent and a carboxylate group at C21 (stabilized as a potassium salt) instead of the characteristic γ-lactone ring [3].
Table 1: Chemical Identifiers of Oxprenoate Potassium
Property | Value |
---|---|
CAS Registry Number | 76676-34-1 |
PubChem CID | 23677972 |
UNII Code | 167NDD8MTE |
Molecular Formula | C25H37KO4 |
IUPAC Name | Potassium 3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |
SMILES Notation | CCC[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC@(CCC(=O)[O-])O)C.[K+] |
Oxprenoate potassium is pharmacologically classified as a competitive steroidal antimineralocorticoid. It binds selectively to the mineralocorticoid receptor (MR) in the cytosol, preventing aldosterone-induced conformational changes necessary for receptor dimerization, nuclear translocation, and gene transcription activation. This mechanism directly antagonizes sodium retention, potassium excretion, and pro-fibrotic signaling pathways [1] [3].
Table 2: Comparative Structural Features of Key Steroidal Antimineralocorticoids
Compound | C7 Substituent | C17 Functional Group | MR Selectivity vs. Spironolactone | Clinical Status |
---|---|---|---|---|
Oxprenoate potassium | 7α-propyl | Carboxylic acid (K+ salt) | Higher | Never marketed |
Spironolactone | 7α-thioacetyl | γ-lactone | Reference (low selectivity) | Marketed |
Eplerenone | 9α,11α-epoxy | Lactone | Higher | Marketed |
Potassium canrenoate | None | Carboxylic acid (K+ salt) | Moderate | Marketed (some regions) |
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: